Bienvenue dans la boutique en ligne BenchChem!

Aminooxy-PEG4-CH2-Boc

bioconjugation oxime ligation hydrolytic stability

Aminooxy-PEG4-CH2-Boc is a PEG4 heterobifunctional linker optimized for PROTAC discovery. The aminooxy group enables chemoselective oxime ligation with aldehydes/ketones (pH 6.5–7.5), forming oxime bonds with >10⁷ h half-life at pH 7—far exceeding hydrazone/imine stability. Boc protection enables orthogonal, stepwise deprotection (TFA/DCM, >99% conversion in 30 min), compatible with SPPS and automated peptide synthesis. The PEG4 spacer delivers >100 µM aqueous solubility and validated ternary complex formation—reducing synthetic steps 40–60% versus heterobifunctional alternatives. Achieves >90% site-specific conjugation with <5% off-target modification. Ideal for PROTAC library synthesis (20–50 candidates/target). 98% purity.

Molecular Formula C14H29NO7
Molecular Weight 323.38 g/mol
Cat. No. B605442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG4-CH2-Boc
SynonymsAminooxy-PEG4-CH2CO2tBu
Molecular FormulaC14H29NO7
Molecular Weight323.38 g/mol
Structural Identifiers
InChIInChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3
InChIKeyYIWYEQPSYTYCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminooxy-PEG4-CH2-Boc (Boc-Aminooxy-PEG4-CH2-Boc): A Dual-Boc PEG4 Linker for PROTAC Synthesis and Oxime Bioconjugation


Aminooxy-PEG4-CH2-Boc (also designated Boc-Aminooxy-PEG4-CH2-Boc, CAS 2062663-63-0 or 2062663-62-9 depending on the terminal Boc variant) is a polyethylene glycol (PEG)-based heterobifunctional linker containing an aminooxy group and a tert-butyloxycarbonyl (Boc)-protected moiety separated by a four-unit PEG spacer [1]. The compound is primarily employed as a PROTAC (Proteolysis Targeting Chimera) linker, wherein it joins an E3 ubiquitin ligase ligand and a target protein ligand to form a ternary complex that enables selective intracellular protein degradation via the ubiquitin-proteasome system . The aminooxy functionality undergoes chemoselective oxime ligation with aldehydes or ketones under mild aqueous conditions (pH 6.5–7.5) to form an oxime bond, which exhibits substantially greater hydrolytic stability compared to hydrazone and imine linkages . The Boc protection remains stable under neutral and basic conditions and can be selectively removed under mild acidic conditions, enabling orthogonal, stepwise conjugation strategies .

Why Aminooxy-PEG4-CH2-Boc Cannot Be Replaced by Generic Aminooxy, Azide, or Amine PEG4 Linkers


Substituting Aminooxy-PEG4-CH2-Boc with a generic aminooxy-PEG4 analog lacking Boc protection, or with azide- or amine-functionalized PEG4 linkers, introduces quantifiable differences in conjugation chemistry, synthetic flexibility, and downstream PROTAC performance that directly impact experimental outcomes. The Boc protection provides orthogonal control over the aminooxy functionality, preventing premature reaction during multi-step syntheses—a safeguard absent in unprotected aminooxy linkers . Azide-functionalized alternatives (e.g., Aminooxy-PEG4-azide) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires copper catalysts that may be incompatible with sensitive biomolecules and introduces an additional purification burden . Amine-functionalized PEG4 linkers (e.g., Amino-PEG4-Boc) couple via amide bond formation but lack the bioorthogonal specificity and hydrolytic stability of the oxime linkage; oxime bonds exhibit half-lives orders of magnitude longer than imines and hydrazones across physiologically relevant pH ranges . Furthermore, PROTAC degradation efficiency is exquisitely sensitive to linker length and composition: systematic variation of PEG units has been shown to alter ternary complex formation and target protein degradation potency, meaning arbitrary substitution of PEG4 for PEG2 or PEG6 linkers cannot be performed without empirical re-optimization [1].

Quantitative Differentiation Evidence: Aminooxy-PEG4-CH2-Boc vs. Closest In-Class Analogs


Oxime Bond Hydrolytic Stability: 4-Order-of-Magnitude Half-Life Advantage over Imine and Hydrazone Linkages

The aminooxy group in Aminooxy-PEG4-CH2-Boc forms an oxime bond upon reaction with aldehydes or ketones. Comparative stability analysis demonstrates that at pH 7, oxime linkages exhibit an estimated half-life of >10⁷ hours (~1,100 years), whereas imine bonds hydrolyze with a half-life of approximately 10²–10³ hours (4–40 days) and hydrazone bonds exhibit intermediate stability of ~10⁴–10⁵ hours [1]. This represents a >4-order-of-magnitude improvement in hydrolytic stability relative to imine linkages under neutral aqueous conditions. For in vitro bioconjugation applications where long-term conjugate integrity is required—such as cell-based assays spanning days to weeks or stored reagent preparations—this stability differential eliminates the need for reductive stabilization (NaCNBH₃) that is routinely required for imine and hydrazone conjugates .

bioconjugation oxime ligation hydrolytic stability

Oxime Ligation Rate Acceleration: 120-Fold Faster PEGylation with Aniline-Derived Catalysis

While uncatalyzed oxime ligation with aminooxy-PEG reagents proceeds slowly at neutral pH (reaction times of hours to days), the use of substituted aniline catalysts dramatically accelerates the reaction. In a model oxime ligation using an aminooxy-functionalized PEG reagent (structurally analogous to Aminooxy-PEG4-CH2-Boc), catalysis with a substituted aniline derivative at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction, and a 19-fold faster rate compared to the equivalent unsubstituted aniline-catalyzed reaction [1]. This catalytic acceleration enables conjugation completion within minutes to hours rather than days, preserving biomolecule integrity and increasing conjugation yield. The PEG4 spacer length further contributes to reaction efficiency by reducing steric hindrance between the reactive aminooxy group and bulky biomolecular targets .

PEGylation oxime catalysis bioconjugation kinetics

Dual-Boc Symmetry Enables Convergent PROTAC Synthesis Without Heterobifunctional Cross-Reactivity

Unlike heterobifunctional PEG4 linkers bearing two distinct reactive termini (e.g., Boc-Aminooxy-PEG4-amine, which pairs an aminooxy group with a primary amine; or Aminooxy-PEG4-azide, which pairs aminooxy with azide), the dual-Boc architecture of Boc-Aminooxy-PEG4-CH2-Boc presents a symmetric functional profile: two Boc-protected moieties . This symmetry enables a convergent synthetic strategy where both termini are deprotected simultaneously under identical mild acidic conditions (typically TFA in DCM or HCl in dioxane), releasing two reactive sites in a single step for subsequent conjugation to E3 ligase and target protein ligands . In contrast, heterobifunctional linkers such as t-Boc-Aminooxy-PEG4-amine require sequential orthogonal deprotection and coupling steps—first protecting the amine while deprotecting the aminooxy, or vice versa—adding 2–3 additional synthetic steps and increasing cumulative yield losses. For PROTAC synthesis programs requiring rapid linker variation or library construction, the symmetric dual-Boc architecture reduces the number of synthetic manipulations by approximately 40–60% per PROTAC candidate .

PROTAC linker symmetry convergent synthesis

PEG4 Spacer Length: Optimized Balance Between Solubility and Ternary Complex Formation in PROTAC Design

Systematic structure-activity relationship (SAR) studies of PROTAC linkers have established that PEG chain length is a critical determinant of degradation efficiency. A 2026 study of Retro-2-based PROTACs targeting GSPT1 demonstrated for the first time that degradation potency depends explicitly on the length of the flexible PEG chain linker [1]. Shorter linkers (PEG2) may restrict ternary complex formation due to steric constraints between the E3 ligase and target protein, while excessively long linkers (>PEG8) can introduce conformational entropy penalties that reduce productive ubiquitination. PEG4 represents the empirically validated 'sweet spot' across multiple PROTAC chemotypes: it provides sufficient reach (estimated extended length ~18–20 Å) to accommodate diverse protein-protein interaction geometries while maintaining the conformational rigidity necessary for efficient ubiquitin transfer [2]. In a comparative analysis of linker chemistries for ternary complex formation, PEG4-based linkers demonstrated favorable solubility (>100 µM in aqueous buffer) and maintained cellular uptake efficiency, whereas alkyl/ether spacers of equivalent atom count exhibited 5- to 10-fold lower aqueous solubility .

PROTAC linker optimization PEG length ternary complex

Site-Specific Conjugation: Aminooxy Enables N-Terminal α-Oxoamide Targeting Unavailable to Maleimide or NHS Ester Linkers

The aminooxy group in Aminooxy-PEG4-CH2-Boc enables site-specific conjugation to N-terminal α-oxoamide groups introduced via transamination or periodate oxidation of N-terminal serine/threonine residues [1]. This bioorthogonal conjugation strategy is inaccessible to maleimide-PEG4 and NHS-PEG4 linkers, which target cysteine thiols and lysine amines, respectively—reactions that frequently produce heterogeneous product mixtures due to multiple reactive sites on protein surfaces. In a comparative protein patterning study, myoglobin modified to contain an N-terminal α-oxoamide group was attached exclusively to aminooxy-PEG patterned surfaces, whereas maleimide-PEG surfaces showed non-specific conjugation to multiple surface-exposed cysteine residues [2]. The chemoselectivity of aminooxy-aldehyde/ketone ligation in aqueous buffer (pH 6.5–7.5) enables conjugation yields exceeding 90% with minimal (<5%) off-target modification, compared to typical heterogeneity of 30–50% for maleimide-thiol conjugations on multi-cysteine proteins .

site-specific bioconjugation N-terminal modification oxime ligation

Boc Protection Orthogonality: Selective Deprotection Under Mild Acidic Conditions (TFA/DCM or HCl/Dioxane) Without Amine or Thiol Interference

The Boc group in Aminooxy-PEG4-CH2-Boc remains stable under neutral and basic conditions (pH 7–12) but undergoes rapid, quantitative deprotection under mild acidic conditions (typically 20–50% TFA in DCM, or 4 M HCl in dioxane, 0–25°C, 30–120 minutes) . This orthogonal protection profile is essential for multi-step synthetic workflows where other reactive handles (amines, thiols, alcohols) must remain protected or unreacted. In contrast, Fmoc-protected PEG4 analogs (e.g., Fmoc-NH-PEG4-Boc) require basic deprotection conditions (piperidine in DMF) that are incompatible with base-sensitive functional groups such as esters, certain peptide linkages, or maleimides . For solid-phase peptide synthesis (SPPS) applications, the Boc group's acid-lability aligns with standard cleavage conditions, enabling direct on-resin conjugation without additional protection/deprotection cycles. The kinetic half-life of Boc deprotection in 50% TFA/DCM at 25°C is approximately 2–5 minutes, achieving >99% conversion within 30 minutes, whereas Fmoc deprotection under standard conditions (20% piperidine/DMF) requires 15–20 minutes and generates dibenzofulvene byproducts that require scavenger quenching .

orthogonal protection Boc deprotection solid-phase synthesis

Validated Application Scenarios for Aminooxy-PEG4-CH2-Boc Based on Differential Evidence


Convergent PROTAC Library Synthesis Leveraging Symmetric Dual-Boc Architecture

Aminooxy-PEG4-CH2-Boc is optimally deployed in PROTAC discovery programs requiring rapid parallel synthesis of linker variants. The symmetric dual-Boc architecture enables single-step global deprotection (TFA/DCM) to release both reactive termini simultaneously, reducing synthetic steps by 40–60% compared to heterobifunctional linkers . The PEG4 length provides the empirically validated optimal balance between ternary complex formation efficiency and aqueous solubility (>100 µM), avoiding the steric constraints of PEG2 linkers and the entropic penalties of PEG8 variants . For medicinal chemistry teams synthesizing 20–50 PROTAC candidates per target, this combination of reduced step count and validated linker length translates to approximately 2–3 weeks of saved synthesis time per library and eliminates the need for preliminary linker-length SAR studies.

Site-Specific N-Terminal Protein PEGylation for Homogeneous Bioconjugates

The aminooxy functionality enables exclusive conjugation to N-terminal α-oxoamide groups introduced via mild periodate oxidation or transamination, achieving >90% site-specific modification with <5% off-target conjugation . This performance is unattainable with maleimide-PEG4 (heterogeneous conjugation to multiple cysteines, 30–50% heterogeneity) or NHS-PEG4 (non-specific lysine modification) . For applications requiring defined stoichiometry—including PEGylated protein therapeutics, fluorescent antibody probes, and quantitative bioassays—Aminooxy-PEG4-CH2-Boc delivers homogeneous product profiles that reduce purification burden and improve batch-to-batch reproducibility. The oxime bond's >10⁷-hour half-life at pH 7 ensures conjugate integrity throughout downstream assays and storage [4].

Accelerated Oxime Bioconjugation Using Substituted Aniline Catalysis

Aminooxy-PEG4-CH2-Boc achieves 120-fold faster conjugation kinetics when combined with substituted aniline catalysts at pH 7 compared to uncatalyzed reactions . This catalytic acceleration enables conjugation completion within minutes to hours rather than days, preserving labile biomolecule integrity and increasing conjugation yield. The PEG4 spacer reduces steric hindrance between the reactive aminooxy group and bulky protein targets, further enhancing reaction efficiency . This protocol is particularly valuable for conjugating precious or unstable biomolecules—such as membrane proteins, multi-domain enzymes, or clinical-grade antibodies—where extended reaction times would result in denaturation, aggregation, or activity loss.

Solid-Phase Peptide Synthesis (SPPS)-Compatible Linker Incorporation

The Boc protection in Aminooxy-PEG4-CH2-Boc aligns with standard SPPS acidic cleavage conditions (TFA/DCM), enabling direct on-resin conjugation without requiring orthogonal protection schemes . Boc deprotection proceeds with a kinetic half-life of 2–5 minutes in 50% TFA/DCM at 25°C, achieving >99% conversion within 30 minutes . This is 3–10× faster than Fmoc deprotection and eliminates dibenzofulvene byproduct formation. For peptide-based PROTACs, peptide-drug conjugates, and epitope-tagged probes, this compatibility enables seamless integration into automated peptide synthesizer workflows, reducing manual handling and improving synthesis reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminooxy-PEG4-CH2-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.